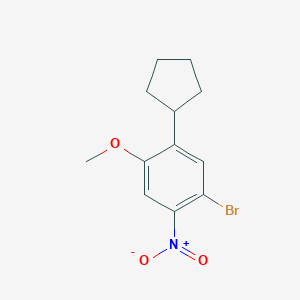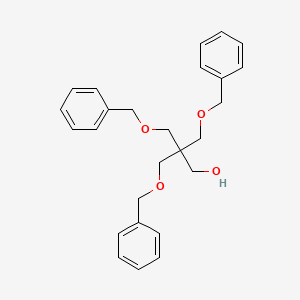
Tetrabenzylpentaerythritol
Overview
Description
Tetrabenzylpentaerythritol is an organic compound with the molecular formula C24H28O4. It is a derivative of propanol and is characterized by the presence of benzyloxy groups. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabenzylpentaerythritol typically involves the reaction of epichlorohydrin with benzyl alcohol under basic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted with benzyl alcohol to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
Tetrabenzylpentaerythritol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol .
Scientific Research Applications
Tetrabenzylpentaerythritol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of antiviral and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of Tetrabenzylpentaerythritol involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibenzyloxy-2-propanol: Similar in structure but lacks the additional benzyloxymethyl groups.
3-Benzyloxy-propan-1-ol: A simpler compound with only one benzyloxy group.
1,3-Bis(benzyloxy)-2-propanol: Another related compound with two benzyloxy groups.
Uniqueness
Tetrabenzylpentaerythritol is unique due to its multiple benzyloxy groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable compound in the preparation of complex molecules and in various research applications .
Properties
Molecular Formula |
C26H30O4 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-phenylmethoxy-2,2-bis(phenylmethoxymethyl)propan-1-ol |
InChI |
InChI=1S/C26H30O4/c27-19-26(20-28-16-23-10-4-1-5-11-23,21-29-17-24-12-6-2-7-13-24)22-30-18-25-14-8-3-9-15-25/h1-15,27H,16-22H2 |
InChI Key |
SFJRWKLVKSBULU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)(COCC2=CC=CC=C2)COCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
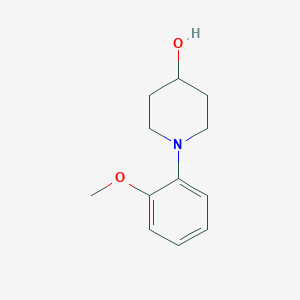

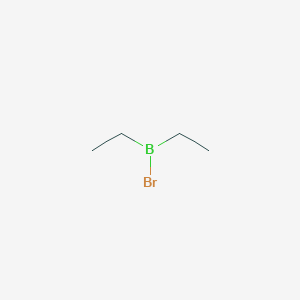
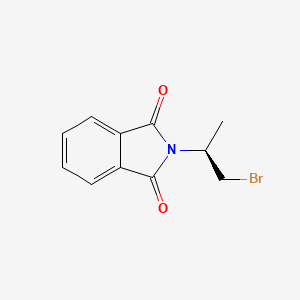

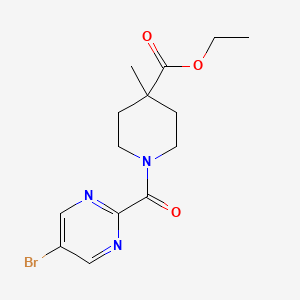
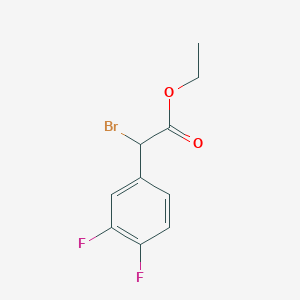
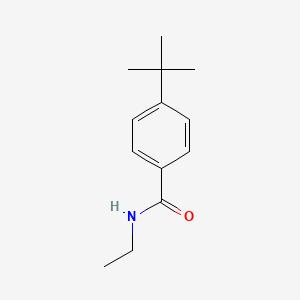
![Racemic 2-((2-bromophenyl)sulfonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B8390762.png)

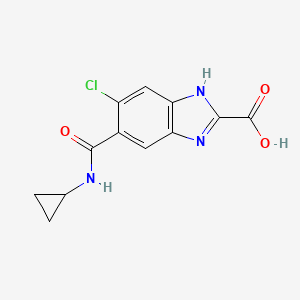
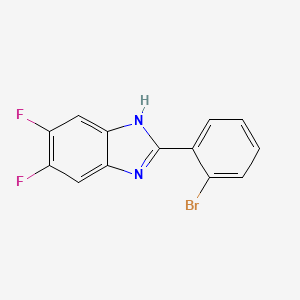
![2-[(6-bromo-1,3-benzodioxol-5-yl)thio]-1-[(4-methoxyphenyl)methyl]-1H-Imidazo[4,5-c]pyridin-4-amine](/img/structure/B8390803.png)
